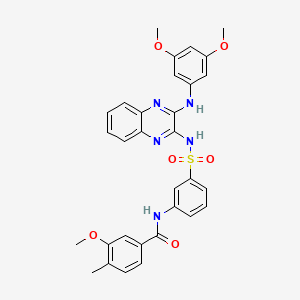

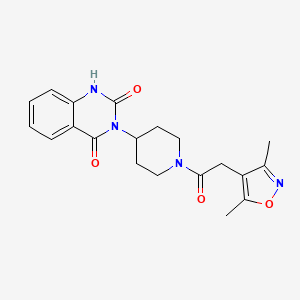

![molecular formula C18H14Cl2N2OS B2889063 2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-90-0](/img/structure/B2889063.png)

2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C18H14Cl2N2OS . It is part of a class of compounds known as diazines, which are widespread two-nitrogen containing compounds in nature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for obtaining a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like 2,4-Dichloropyrimidine have been reported to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 377.28756 . Unfortunately, other specific physical and chemical properties of this compound are not available in the search results.Scientific Research Applications

Synthesis and Biological Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have shown significant promise in nonsteroidal anti-inflammatory drug development. Studies have synthesized and tested derivatives for anti-inflammatory activity, showcasing the potential of thiazole compounds in medicinal chemistry (Lynch et al., 2006).

Corrosion Inhibition

Thiazole derivatives have been identified as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Research demonstrates their utility in prolonging the lifespan of industrial materials, offering insights into the protective capabilities of thiazole-based compounds against corrosion (Yadav et al., 2015).

Anticancer Properties

A series of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against several human cancer cell lines, highlighting the potential of thiazole derivatives in oncology research (Tiwari et al., 2017).

Antibacterial Agents

Novel analogs of thiazole-based compounds have been designed, synthesized, and tested for antibacterial activity. Some derivatives have demonstrated promising efficacy against Staphylococcus aureus and Bacillus subtilis, pointing to the role of thiazole derivatives as potential antibacterial agents (Palkar et al., 2017).

Future Directions

The future directions for “2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their pharmacological applications, given the wide range of activities exhibited by diazines . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

Mechanism of Action

Target of Action

Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

Benzamide derivatives often act through interactions with their targets that lead to changes in the target’s function . This can involve binding to an active site, altering the conformation of the target, or modulating the target’s activity.

Biochemical Pathways

For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its lipophilicity, size, and charge .

Result of Action

The effects would depend on the specific targets of the compound and how it alters their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cell or tissue type in which the compound is acting .

properties

IUPAC Name |

2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-10-3-5-13(11(2)7-10)16-9-24-18(21-16)22-17(23)14-6-4-12(19)8-15(14)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASASWYMWRASBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

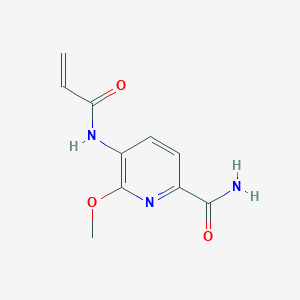

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2888982.png)

![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

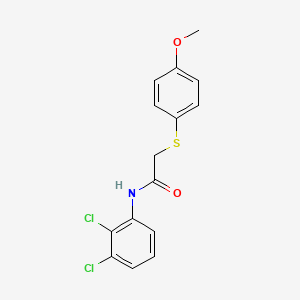

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2888990.png)

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2888994.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)